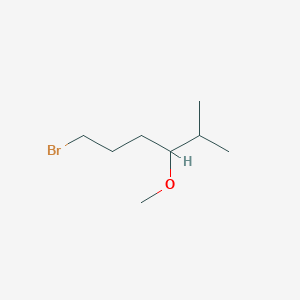
3-(2-Fluoro-4,5-dimethoxyphenyl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Fluoro-4,5-dimethoxyphenyl)acrylic acid is an organic compound with the molecular formula C11H11FO4 It is characterized by the presence of a fluorine atom and two methoxy groups attached to a phenyl ring, which is further connected to an acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4,5-dimethoxyphenyl)acrylic acid typically involves the reaction of 2-fluoro-4,5-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a base like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
3-(2-Fluoro-4,5-dimethoxyphenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The fluorine atom and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
3-(2-Fluoro-4,5-dimethoxyphenyl)acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(2-Fluoro-4,5-dimethoxyphenyl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The acrylic acid moiety can also participate in various biochemical pathways, contributing to the compound’s overall effects.
相似化合物的比较
Similar Compounds
- 3-(2-Fluoro-4,5-dimethoxyphenyl)propanoic acid
- 3-(2-Fluoro-4,5-dimethoxyphenyl)acrylonitrile
- 3-(2-Fluoro-4,5-dimethoxyphenyl)acrylamide
Uniqueness
3-(2-Fluoro-4,5-dimethoxyphenyl)acrylic acid is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, which significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the acrylic acid moiety makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C11H11FO4 |
|---|---|
分子量 |
226.20 g/mol |
IUPAC 名称 |
(E)-3-(2-fluoro-4,5-dimethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H11FO4/c1-15-9-5-7(3-4-11(13)14)8(12)6-10(9)16-2/h3-6H,1-2H3,(H,13,14)/b4-3+ |
InChI 键 |
AIJRYLNBFGKWES-ONEGZZNKSA-N |
手性 SMILES |
COC1=C(C=C(C(=C1)/C=C/C(=O)O)F)OC |
规范 SMILES |
COC1=C(C=C(C(=C1)C=CC(=O)O)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


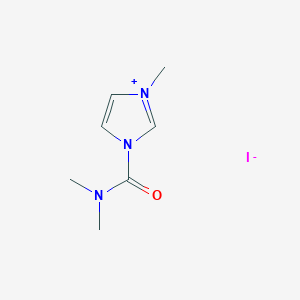
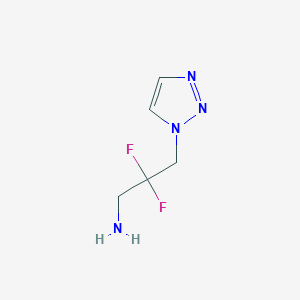

![Methyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13156598.png)

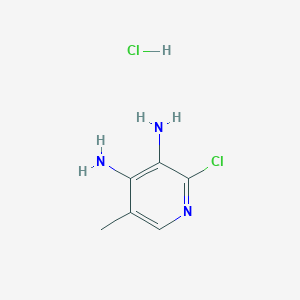
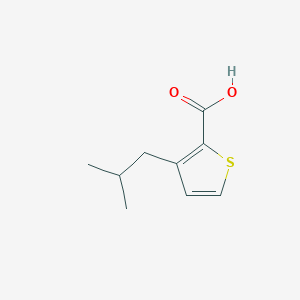



![[2-(Difluoromethyl)pyrimidin-5-yl]methanol](/img/structure/B13156645.png)
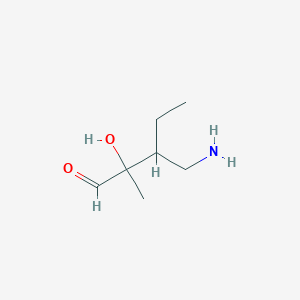
![3-(Chloromethyl)-3-cyclobutylbicyclo[3.1.0]hexane](/img/structure/B13156664.png)
